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Compound of Interest

Compound Name:
5-(4-Ethylpiperazin-1-yl)pyridin-2-

amine

CAS No.: 1018505-59-3

Cat. No.: B1385758 Get Quote

5-(4-Ethylpiperazin-1-yl)pyridin-2-amine belongs to a class of compounds that feature a

substituted aminopyridine core. This structural motif is a cornerstone in the design of small-

molecule therapeutics, particularly those targeting protein kinases. The molecule's architecture,

combining a hydrogen-bond-donating aminopyridine ring with a basic and synthetically

versatile ethylpiperazine group, makes it an invaluable building block for creating libraries of

potential drug candidates. Its direct linkage between the pyridine and piperazine rings offers a

compact and sterically defined scaffold compared to analogues with flexible linkers.[1] While

often confused with its methylene-linked counterpart—an intermediate in the synthesis of the

CDK4/6 inhibitor Abemaciclib[2][3]—this compound possesses distinct properties and potential

applications that merit specific investigation.

Core Physicochemical Properties
The fundamental properties of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine are summarized

below. This data is critical for experimental design, including reaction stoichiometry, solvent

selection, and analytical method development.
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Property Value Source

Molecular Weight 206.29 g/mol PubChem[4]

Molecular Formula C₁₁H₁₈N₄ PubChem[4]

IUPAC Name
5-(4-ethylpiperazin-1-yl)pyridin-

2-amine
PubChem[4]

CAS Number
1018505-59-3 (Depositor-

Supplied)
PubChem[4]

Canonical SMILES
CCN1CCN(CC1)C2=CN=C(C=

C2)N
PubChem[4]

InChIKey
QKUYGFBCRZYCEB-

UHFFFAOYSA-N
PubChem[4]

Exact Mass 206.153146591 Da PubChem[4]

XLogP3 0.8 PubChem[4]

H-Bond Donor Count 1 PubChem[4]

H-Bond Acceptor Count 4 PubChem[4]

Chemical Structure Diagram
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Reaction Setup

Reaction

Workup & Purification

Charge Schlenk Tube:
- 5-bromo-2-aminopyridine

- 1-ethylpiperazine
- Pd₂(dba)₃ / Ligand

- NaOtBu

Evacuate & Backfill with Argon (3x)

Add Anhydrous Toluene

Heat to 80-100 °C with Stirring

Monitor by TLC/LC-MS
(until starting material is consumed)

Cool to RT, Quench with Water

Extract with Ethyl Acetate (3x)

Dry Organic Layer (Na₂SO₄), Filter

Concentrate in vacuo

Purify by Flash Chromatography

product

Final Product:
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine

Click to download full resolution via product page

Caption: Proposed workflow for Buchwald-Hartwig synthesis.
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Representative Experimental Protocol
This protocol is a representative methodology based on established Buchwald-Hartwig

procedures and must be optimized for scale and specific laboratory conditions.

Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is charged

with 5-bromo-2-aminopyridine (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃,

0.01 eq.), a suitable biaryl phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-

butoxide (1.5 eq.).

Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with

argon by evacuating and backfilling three times.

Reagent Addition: Anhydrous toluene is added via syringe, followed by the addition of 1-

ethylpiperazine (1.2 eq.).

Reaction: The reaction mixture is heated in an oil bath to 100 °C and stirred vigorously. The

reaction progress is monitored by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS) until the consumption of the starting aryl

bromide is complete (typically 12-24 hours).

Workup: The mixture is cooled to room temperature and diluted with ethyl acetate. It is then

carefully quenched by the addition of water. The layers are separated, and the aqueous layer

is extracted twice more with ethyl acetate.

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting

crude residue is purified by flash column chromatography on silica gel to yield the final

product.

Applications in Drug Discovery
The true value of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine lies in its utility as a molecular

scaffold for kinase inhibitors. [1]Kinases are critical enzymes in cellular signaling, and their

dysregulation is a hallmark of many diseases, especially cancer.

Role as a Kinase Inhibitor Scaffold
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The aminopyridine moiety is a well-established "hinge-binder" in kinase inhibitors. The nitrogen

atom of the pyridine ring and the exocyclic amino group can form two crucial hydrogen bonds

with the backbone of the kinase hinge region, a structurally conserved part of the ATP-binding

pocket. This interaction serves as an anchor, orienting the rest of the molecule to achieve

potent and selective inhibition.

The ethylpiperazine group serves multiple functions:

Solubility: As a basic amine, it is typically protonated at physiological pH, which significantly

enhances the aqueous solubility of the final drug molecule—a critical parameter for oral

bioavailability.

Vector for Further Synthesis: The piperazine ring provides a point for synthetic elaboration,

allowing chemists to introduce additional functionalities that can interact with other regions of

the ATP-binding site to improve potency and selectivity. [5]* Physicochemical Properties: The

ethyl group provides a degree of lipophilicity that can be fine-tuned to optimize the drug's

absorption, distribution, metabolism, and excretion (ADME) properties.

Conceptual Role in Inhibitor Design
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Caption: Role of the scaffold in kinase inhibitor binding.

Analytical Characterization
To ensure the identity and purity of the synthesized compound, a panel of standard analytical

techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic

protons on the pyridine ring, the methylene protons of the piperazine ring and ethyl group,

and the methyl protons of the ethyl group. The integration of these signals should

correspond to the number of protons in the structure.
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¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the

molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to

confirm the molecular formula. The observed mass of the protonated molecule [M+H]⁺

should match the calculated exact mass (207.1604) within a narrow tolerance (e.g., <5 ppm).

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the

compound. A high-purity sample (>95%) should exhibit a single major peak under various

detection wavelengths (e.g., 254 nm).

Safety and Handling
While specific toxicity data for 5-(4-ethylpiperazin-1-yl)pyridin-2-amine is not readily

available, data from structurally similar compounds, such as 5-(4-methylpiperazin-1-yl)pyridin-

2-amine, should be used for preliminary hazard assessment. [6]

Potential Hazards: Similar compounds are classified as harmful if swallowed and can cause

skin and serious eye irritation. [6]* Personal Protective Equipment (PPE): Always handle this

compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety

glasses, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Recommended storage is at 2-8 °C.

Disposal: Dispose of the chemical and its container in accordance with local, state, and

federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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